molecular formula C6H8F2O2 B062022 1,3-Difluoro-3-methylpentane-2,4-dione CAS No. 161531-53-9

1,3-Difluoro-3-methylpentane-2,4-dione

Cat. No. B062022
M. Wt: 150.12 g/mol
InChI Key: SVSLXTVHZQIBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-3-methylpentane-2,4-dione, also known as DFMD, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DFMD is a diketone that is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas.

Scientific Research Applications

1,3-Difluoro-3-methylpentane-2,4-dione has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer properties. In biology, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a tool to study protein-protein interactions and protein-ligand interactions. In chemistry, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a building block for the synthesis of complex organic molecules.

Mechanism Of Action

The mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione is not fully understood. However, studies have shown that 1,3-Difluoro-3-methylpentane-2,4-dione can bind to specific proteins and enzymes, leading to changes in their activity. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to anti-inflammatory and anti-cancer effects.

Biochemical And Physiological Effects

1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer effects in various studies. Inflammation is a natural response of the body to injury or infection. However, chronic inflammation has been linked to various diseases, including cancer. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 has been linked to a reduction in inflammation and a decrease in the risk of cancer.

Advantages And Limitations For Lab Experiments

1,3-Difluoro-3-methylpentane-2,4-dione has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1,3-Difluoro-3-methylpentane-2,4-dione is also stable under a wide range of conditions, making it suitable for various applications. However, 1,3-Difluoro-3-methylpentane-2,4-dione has certain limitations. It is highly reactive and can form adducts with various proteins and enzymes, leading to non-specific effects. 1,3-Difluoro-3-methylpentane-2,4-dione can also be toxic at high concentrations, making it important to use it in a controlled manner.

Future Directions

1,3-Difluoro-3-methylpentane-2,4-dione has several potential applications in various fields. Future research should focus on exploring the mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione and identifying its molecular targets. This will help in the development of new drugs and therapies that can target specific proteins and enzymes. 1,3-Difluoro-3-methylpentane-2,4-dione can also be used as a tool to study protein-protein interactions and protein-ligand interactions. Future research should focus on developing new methods to study these interactions using 1,3-Difluoro-3-methylpentane-2,4-dione. Finally, 1,3-Difluoro-3-methylpentane-2,4-dione can be used as a building block for the synthesis of complex organic molecules. Future research should focus on developing new synthetic methods that use 1,3-Difluoro-3-methylpentane-2,4-dione as a starting material.

Synthesis Methods

1,3-Difluoro-3-methylpentane-2,4-dione is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the product is obtained after several purification steps. The synthesis method has been optimized to yield high-quality 1,3-Difluoro-3-methylpentane-2,4-dione with minimal impurities, making it suitable for various applications.

properties

CAS RN

161531-53-9

Product Name

1,3-Difluoro-3-methylpentane-2,4-dione

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

1,3-difluoro-3-methylpentane-2,4-dione

InChI

InChI=1S/C6H8F2O2/c1-4(9)6(2,8)5(10)3-7/h3H2,1-2H3

InChI Key

SVSLXTVHZQIBDP-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C(=O)CF)F

Canonical SMILES

CC(=O)C(C)(C(=O)CF)F

synonyms

2,4-Pentanedione, 1,3-difluoro-3-methyl-

Origin of Product

United States

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